molecular formula C25H30N4O B5177956 N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Katalognummer B5177956
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: SAFNVVJFZWPSLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK activity, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide prevents the activation and proliferation of B-cells, leading to the suppression of B-cell malignancies. Moreover, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide also inhibits the activation of T-cells by blocking the downstream signaling pathways, such as PI3K and AKT.
Biochemical and Physiological Effects:
N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have potent inhibitory effects on B-cell and T-cell activation, leading to the suppression of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown efficacy in inhibiting tumor growth and reducing the number of cancer cells in animal models. Additionally, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, leading to the suppression of autoimmune and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. Moreover, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown good oral bioavailability and low toxicity in preclinical studies, making it a promising candidate for clinical development. However, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide also has some limitations, including its relatively short half-life and the potential for drug resistance in some patients.

Zukünftige Richtungen

There are several future directions for N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide research, including clinical trials in various diseases, such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. Moreover, future studies could explore the combination of N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide with other therapeutic agents to enhance its efficacy and overcome potential drug resistance. Additionally, further research could investigate the potential of N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Its selective inhibition of BTK and downstream signaling pathways makes it a promising candidate for clinical development. Further research is needed to explore its full potential and overcome potential limitations.

Synthesemethoden

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents, including 2,4,5-trimethylbenzyl chloride, piperidine, and 1H-pyrazole-5-carboxylic acid. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown promising results in inhibiting B-cell receptor signaling, which is a critical pathway in the development and progression of B-cell malignancies. Additionally, N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown efficacy in inhibiting the activation of T-cells, which play a crucial role in autoimmune disorders and inflammatory diseases.

Eigenschaften

IUPAC Name

N-[2-[1-[(2,4,5-trimethylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-18-15-20(3)22(16-19(18)2)17-28-13-10-23(11-14-28)29-24(9-12-26-29)27-25(30)21-7-5-4-6-8-21/h4-9,12,15-16,23H,10-11,13-14,17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFNVVJFZWPSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.